2-Piperazin-1-ylmethyl-3H-quinazolin-4-one
Description
Key Observations:
- Piperazine vs. Piperidine : Piperazine’s dual nitrogen atoms enhance hydrogen-bonding capacity compared to piperidine, influencing receptor affinity.
- Methylene Linker : The –CH2– bridge in this compound provides conformational flexibility absent in rigid analogs (e.g., styryl-substituted derivatives).
- Bioactivity Correlations : Substitutions at C2 modulate target selectivity. For instance, piperazine-methyl derivatives show promise in kinase inhibition, while ethoxyphenyl variants exhibit anticancer effects.
This comparative framework underscores the role of substituent design in tuning physicochemical and pharmacological profiles.
Properties
IUPAC Name |
2-(piperazin-1-ylmethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c18-13-10-3-1-2-4-11(10)15-12(16-13)9-17-7-5-14-6-8-17/h1-4,14H,5-9H2,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFJHMZAAZCLKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Piperazin-1-ylmethyl-3H-quinazolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activities, mechanisms of action, and relevant research findings.
Overview of Biological Activities
This compound exhibits a range of biological activities, notably:
- Anticancer Activity : It has shown potential as an inhibitor of hypoxia-inducible factors (HIFs), which are critical in tumor growth and metastasis.
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics.
- Enzyme Inhibition : It acts as an inhibitor for several protein kinases, which are crucial in cancer cell signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : Research indicates that this compound inhibits multiple tyrosine kinases, including CDK2 and EGFR, which are pivotal in cell cycle regulation and signal transduction pathways. For instance, studies have shown IC50 values for CDK2 inhibition as low as 0.173 µM, indicating potent activity comparable to well-known inhibitors like imatinib .
- Induction of Apoptosis : In cancer cell lines, this compound has been observed to induce apoptosis, a programmed cell death process essential for eliminating cancer cells. This effect is often linked to the modulation of HIF pathways and other apoptotic signals .
- Antimicrobial Mechanism : The antimicrobial properties may involve disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis, although specific pathways remain to be fully elucidated.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound:
| Study | Cell Line/Model | Activity | IC50 Value |
|---|---|---|---|
| PC3 (prostate cancer) | Cytotoxicity | 10 µM | |
| MCF-7 (breast cancer) | Cytotoxicity | 10 µM | |
| Various bacterial strains | Antimicrobial | Varies by strain |
These results indicate that the compound is particularly effective against certain cancer cell lines and shows promise in antimicrobial applications.
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Understanding the structure–activity relationship (SAR) is crucial for optimizing its efficacy:
- Substituent Variations : Modifications at the quinazolinone core can significantly alter biological activity. For example, introducing different substituents at the 2-position has been shown to enhance anticancer properties.
- Hydroxyl Groups : The presence of hydroxyl groups on the phenyl ring enhances antioxidant activity, which may contribute to its overall therapeutic profile .
Scientific Research Applications
Anti-Cancer Activity
The compound has been studied extensively for its potential as a multi-targeted kinase inhibitor, which is crucial in cancer therapy. Quinazoline derivatives, including 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one, have shown significant activity against various cancer cell lines.
Case Studies and Findings
- Cytotoxicity Evaluation : Research demonstrated that derivatives based on quinazolin-4-one exhibited cytotoxic effects against several cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). The most active compounds induced apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes, including caspase-3, caspase-9, and Bcl-2 .
Table 1: Cytotoxic Effects of Quinazoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5d | HepG2 | 10 | Induces apoptosis via caspase activation |
| 5d | MCF-7 | 15 | Cell cycle arrest at S phase |
| 5d | MDA-MB-231 | 12 | Upregulation of pro-apoptotic genes |
| 5d | HeLa | 8 | Downregulation of Bcl-2 |
Anti-Inflammatory Properties
Another significant application of this compound is its anti-inflammatory activity. Various studies have synthesized quinazolinone derivatives to evaluate their efficacy in reducing inflammation.
Research Insights
- Acute Toxicology Studies : In studies involving carrageenan-induced paw edema in rats, certain derivatives showed promising anti-inflammatory effects. The compounds were administered at different dosages, revealing significant reductions in paw volume compared to control groups .
Table 2: Anti-inflammatory Activity of Quinazoline Derivatives
| Compound | Dose (mg/kg) | Paw Volume Reduction (%) | Model Used |
|---|---|---|---|
| 5a | 50 | 45 | Carrageenan-induced edema |
| 8a | 100 | 53 | Cotton pellet-induced granuloma |
Antibacterial and Antifungal Activities
Quinazoline derivatives also exhibit antibacterial and antifungal properties. The incorporation of piperazine enhances the pharmacological profile of these compounds.
Pharmacological Studies
Research has indicated that certain derivatives demonstrate activity against a range of bacterial strains and fungi, making them suitable candidates for further development as antimicrobial agents .
Table 3: Antimicrobial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Quinazoline A | E. coli | 15 |
| Quinazoline B | S. aureus | 20 |
| Quinazoline C | C. albicans | 18 |
Mechanistic Insights and Structure Activity Relationship
The structure–activity relationship (SAR) studies reveal that modifications on the quinazoline scaffold can significantly affect biological activity. The piperazine moiety plays a crucial role in enhancing solubility and binding affinity to biological targets.
Molecular Docking Studies
In silico docking studies suggest that the binding interactions between quinazoline derivatives and protein kinases are facilitated by hydrogen bonds and hydrophobic interactions, which are pivotal for their inhibitory activity against kinases involved in cancer progression .
Preparation Methods
One-Pot Sequential Synthesis
This method optimizes efficiency by combining multiple steps into a single reaction vessel.
- Starting materials: Anthranilic acid derivatives, aldehydes, and piperazine
- Solvent: Ethanol or methanol
- Temperature: Reflux (70–80°C)
- Purification: Preparative HPLC
- Condensation of anthranilic acid with an aldehyde forms a Schiff base intermediate.
- Cyclization with piperazine introduces the piperazin-1-ylmethyl group at position 2 of the quinazolin-4-one core.
- The crude product is concentrated under reduced pressure and purified via preparative HPLC.
- Example compound (16 ): 98% purity (LCMS), $$ ^1H $$ NMR (400 MHz, CDCl₃) δ 2.91–3.09 (m, 4H, piperazine), 3.27–3.34 (d, 2H, CH₂).
Multi-Step Nucleophilic Substitution
This approach involves sequential functionalization of the quinazolinone core.
- Step 1: Synthesis of 2-(4-chlorophenyl)-4H-benzo[d]oxazin-4-one from 2-aminobenzoic acid and 4-chlorobenzoyl chloride (pyridine catalyst, 70.6% yield).
- Step 2: Reaction with hydrazine hydrate to form 3-amino-2-(4-chlorophenyl)quinazolin-4(3H)-one (73.8% yield).
- Step 3: Piperazine introduction via nucleophilic substitution using anhydrous K₂CO₃ in methanol (68% yield).
Key Data :
| Step | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 1 | 2-(4-Chlorophenyl)-4H-oxazin-4-one | 70.6 | 246–250 |
| 3 | Piperazine-substituted quinazolinone | 68.0 | 172–176 |
Reductive Amination Approach
This method employs sodium triacetoxy borohydride (STAB) for C–N bond formation.
- React 2-aminobenzoic acid derivatives with N-Boc-4-aminocyclohexanone in acetonitrile.
- Reduce the intermediate with STAB to form the piperazine-linked quinazolinone.
- Deprotect the Boc group using trifluoroacetic acid (TFA).
- Catalyst: Glacial acetic acid (2 drops)
- Yield: ~73% after recrystallization.
- Characterization: $$ ^1H $$ NMR signals at δ 2.72–2.91 (piperazine protons), HRMS confirmation.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| One-Pot Synthesis | High efficiency, minimal purification | Requires specialized HPLC equipment | 70–98 |
| Multi-Step Substitution | High regioselectivity | Lengthy process (5–7 steps) | 68–83 |
| Reductive Amination | Mild conditions, scalable | Boc deprotection adds complexity | 62–73 |
Critical Research Findings
- Purity : LCMS and $$ ^1H $$ NMR are standard for confirming structural integrity.
- Biological Relevance : Piperazine substitution enhances HIF-1α inhibitory activity by 5-fold compared to parent compounds.
- Scalability : The one-pot method is preferred for large-scale synthesis due to fewer intermediates.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one, and how are intermediates characterized?
- Methodology : The synthesis typically involves cyclocondensation of anthranilic acid derivatives with formamide or ammonium acetate at elevated temperatures (150°C), followed by functionalization with piperazine via nucleophilic substitution. For example, intermediates like 3-(2-chloroacetyl)-quinazolin-4-one are generated using chloroacetyl chloride in dimethylformamide (DMF), which then reacts with piperazine . Characterization relies on NMR (¹H/¹³C), mass spectrometry (MS), and IR spectroscopy to confirm structural motifs such as the quinazolinone core and piperazine substitution .
Q. How can researchers validate the purity and stability of this compound under laboratory conditions?
- Methodology : Use HPLC with UV detection (λ = 254 nm) to assess purity (>95%). Stability studies involve accelerated degradation tests under varied pH (1–13), temperature (40–80°C), and light exposure. Degradation products are monitored via LC-MS to identify hydrolytic or oxidative pathways . Storage recommendations include inert atmospheres (argon) and desiccated conditions to prevent hygroscopic decomposition .
Advanced Research Questions
Q. How can reaction yields be optimized for piperazine-functionalized quinazolinones?
- Methodology :
- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency between chloroacetyl intermediates and piperazine .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus less polar alternatives (THF) to balance reactivity and byproduct formation .
- Temperature gradients : Optimize reaction time and temperature (e.g., 80–100°C) using microwave-assisted synthesis for faster kinetics .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Assay standardization : Ensure consistent cell lines (e.g., RAW 264.7 for anti-inflammatory studies) and control groups to minimize variability .
- Metabolic stability testing : Evaluate compound stability in liver microsomes to identify discrepancies between in vitro and in vivo efficacy .
- Statistical re-analysis : Apply multivariate regression to isolate variables (e.g., dosing regimen, formulation) contributing to divergent results .
Q. What computational strategies predict the binding affinity of this compound to kinase targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR or JAK3 kinases). Focus on hydrogen bonding with hinge regions (e.g., Met793 in EGFR) and hydrophobic contacts with piperazine .
- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability and binding free energy (MM-PBSA/GBSA) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?
- Methodology :
- Core modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the quinazolinone C-2 position to enhance π-stacking with aromatic residues .
- Piperazine substitution : Replace the piperazine moiety with [1,4]-diazepane or morpholine to alter steric and electronic profiles, then screen for off-target effects via kinase panels .
- Pharmacophore mapping : Use Discovery Studio to identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) shared by active analogs .
Data Interpretation and Reproducibility
Q. What protocols ensure reproducibility in synthesizing and testing derivatives of this compound?
- Methodology :
- SOPs for synthesis : Document reaction parameters (e.g., stoichiometry, solvent purity) and purification steps (column chromatography, recrystallization) in detail .
- Inter-lab validation : Share compound samples with independent labs for replication of bioactivity assays (e.g., COX-2 inhibition) using predefined protocols .
Q. How can environmental hazards of this compound be mitigated during disposal?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
